1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione
Beschreibung
1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their roles as coenzymatic constituents in oxidoreductase enzymes, which are essential in various biological processes such as growth and metabolism .
Eigenschaften
CAS-Nummer |
14684-48-1 |
|---|---|
Molekularformel |
C14H14N4O2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-7-5-9-10(6-8(7)2)16-12-11(15-9)13(19)18(4)14(20)17(12)3/h5-6H,1-4H3 |
InChI-Schlüssel |
YWHPEKPXGLQMJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pteridine derivative with methylating agents to introduce the methyl groups at the desired positions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt critical biological processes, leading to therapeutic effects such as the suppression of cancer cell growth or the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
1,3,7,8-tetramethylbenzo[g]pteridine-2,4-dione can be compared with other pteridine derivatives, such as:
Pteridine-2,4(1H,3H)-dione: Lacks the methyl groups, which may affect its biological activity and chemical reactivity.
1,3,7,8-Tetramethylpteridine-2,4(1H,3H)-dione: Similar structure but without the benzo ring, which can influence its binding affinity and specificity for certain targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzo ring, which can enhance its stability and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
